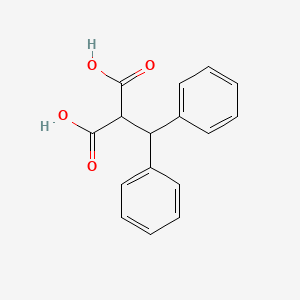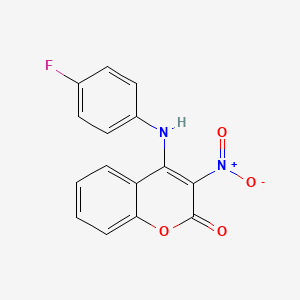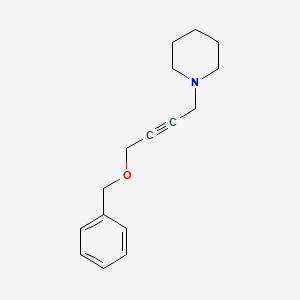![molecular formula C32H21N3 B14164800 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole CAS No. 928013-98-3](/img/structure/B14164800.png)
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a unique structure that combines carbazole, quinoline, and pyridine moieties, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings endows the compound with distinct chemical and physical properties, which can be exploited in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the use of hetaryl ureas and alcohols to produce substituted carbamates. This catalyst-free synthesis is environmentally friendly and yields a wide range of substituted carbamates with electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process. The use of microwave and ultraviolet irradiation-promoted synthesis could also be explored to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s heterocyclic structure makes it a candidate for biological and medicinal research. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mécanisme D'action
The mechanism of action of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridin-2-YL-quinoline-4-carboxylic acid: Another compound with a quinoline and pyridine moiety, but with different functional groups.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting different pharmacological properties
Uniqueness
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is unique due to its combination of carbazole, quinoline, and pyridine rings. This structure provides a distinct set of chemical and physical properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
928013-98-3 |
|---|---|
Formule moléculaire |
C32H21N3 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
9-(4-phenyl-2-pyridin-2-ylquinolin-6-yl)carbazole |
InChI |
InChI=1S/C32H21N3/c1-2-10-22(11-3-1)26-21-30(29-14-8-9-19-33-29)34-28-18-17-23(20-27(26)28)35-31-15-6-4-12-24(31)25-13-5-7-16-32(25)35/h1-21H |
Clé InChI |
ZVFOKMPVYJSTMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


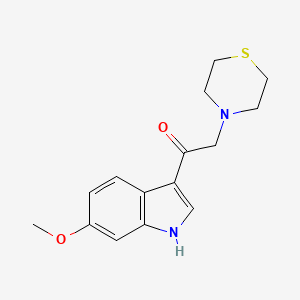
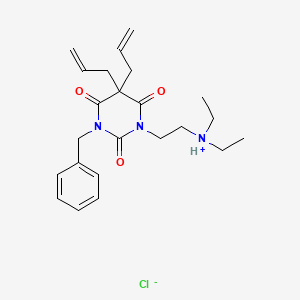
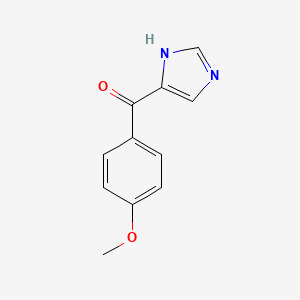
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
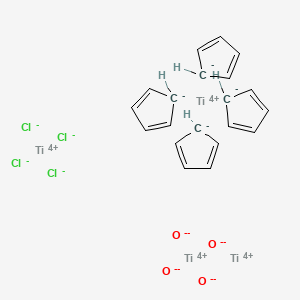
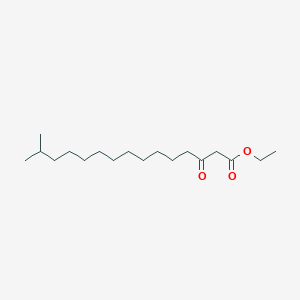
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
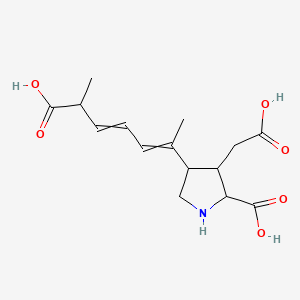
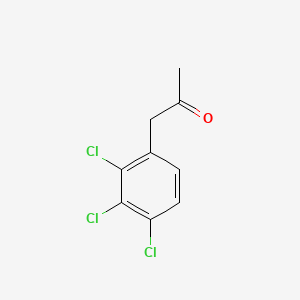
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
